H-Gly-Leu-Ser-Pro-Val-Ser-Val-Ala-Ser-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound H-Gly-Leu-Ser-Pro-Val-Ser-Val-Ala-Ser-OH is a peptide consisting of a sequence of amino acids: glycine, leucine, serine, proline, valine, serine, valine, alanine, and serine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Leu-Ser-Pro-Val-Ser-Val-Ala-Ser-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence, which is activated by coupling reagents like HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
In industrial settings, the production of peptides like This compound is scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and high-throughput synthesis of peptides.
Analyse Chemischer Reaktionen
Types of Reactions
H-Gly-Leu-Ser-Pro-Val-Ser-Val-Ala-Ser-OH: can undergo various chemical reactions, including:
Oxidation: Serine residues can be oxidized to form serine derivatives.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific reagents depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can lead to the formation of serine derivatives.
Wissenschaftliche Forschungsanwendungen
H-Gly-Leu-Ser-Pro-Val-Ser-Val-Ala-Ser-OH: has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate or biomarker.
Industry: Utilized in the development of peptide-based materials and products.
Wirkmechanismus
The mechanism of action of H-Gly-Leu-Ser-Pro-Val-Ser-Val-Ala-Ser-OH involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact mechanism depends on the specific biological context and the peptide’s role in the system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH
- H-GLY-SER-[SER(N-OCTANOYL)]-PHE-LEU-SER-PRO-GLU-HIS-GLN-ARG-VAL-GLN-GLN-ARG-LYS-GLU-SER-LYS-LYS-PRO-PRO-ALA-LYS-LEU-GLN-PRO-ARG-OH
Uniqueness
H-Gly-Leu-Ser-Pro-Val-Ser-Val-Ala-Ser-OH: is unique due to its specific sequence of amino acids, which determines its structure and function. This sequence can confer unique properties and interactions compared to other peptides.
Eigenschaften
CAS-Nummer |
646060-23-3 |
---|---|
Molekularformel |
C35H61N9O13 |
Molekulargewicht |
815.9 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C35H61N9O13/c1-16(2)11-20(38-25(48)12-36)29(50)40-22(14-46)34(55)44-10-8-9-24(44)31(52)43-27(18(5)6)33(54)39-21(13-45)30(51)42-26(17(3)4)32(53)37-19(7)28(49)41-23(15-47)35(56)57/h16-24,26-27,45-47H,8-15,36H2,1-7H3,(H,37,53)(H,38,48)(H,39,54)(H,40,50)(H,41,49)(H,42,51)(H,43,52)(H,56,57)/t19-,20-,21-,22-,23-,24-,26-,27-/m0/s1 |
InChI-Schlüssel |
DGMPXEKYVFBBSL-WOUSRVCJSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)CN |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CO)C(=O)O)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.